molecular formula C18H18FNO3 B3961446 1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

Cat. No. B3961446
M. Wt: 315.3 g/mol
InChI Key: NXACFINBLMFARF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic uses. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one is a synthetic cannabinoid that acts on the CB1 and CB2 receptors in the endocannabinoid system. When the compound binds to these receptors, it can modulate a variety of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, the compound has been shown to have anticonvulsant effects, indicating that it may have potential as a treatment for conditions such as epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one in lab experiments is that it is a synthetic compound, meaning that its purity and potency can be carefully controlled. This makes it easier for researchers to accurately measure the effects of the compound on various physiological processes.
However, one limitation of using this compound in lab experiments is that its effects on humans are not yet fully understood. While animal studies have shown promising results, it is still unclear how the compound will affect humans.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one. One area of interest is investigating the compound's potential as a treatment for neurological disorders such as Parkinson's disease and multiple sclerosis.
Another potential future direction is exploring the compound's effects on the immune system. Studies have shown that this compound can modulate immune function, indicating that it may have potential as a treatment for autoimmune disorders such as lupus and rheumatoid arthritis.
Overall, this compound is a promising compound that has potential as a therapeutic agent for a variety of conditions. Further research is needed to fully understand its effects and potential uses.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one has been the subject of several scientific studies, with researchers investigating its potential therapeutic uses. One area of research has focused on the compound's ability to act as an analgesic, with studies showing that it may be effective in reducing pain in animal models.
Another area of research has looked at this compound's potential as an anti-inflammatory agent. Studies have shown that the compound can reduce inflammation in animal models, indicating that it may have potential as a treatment for conditions such as arthritis.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-22-17-8-5-14(11-18(17)23-2)16(21)9-10-20-12-13-3-6-15(19)7-4-13/h3-11,20H,12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXACFINBLMFARF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one
Reactant of Route 6
1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.